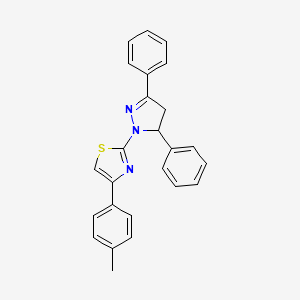![molecular formula C22H27N3O4 B11550433 3-{(2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-N-(2-methylpropyl)-3-oxopropanamide](/img/structure/B11550433.png)
3-{(2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-N-(2-methylpropyl)-3-oxopropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{(2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-N-(2-methylpropyl)-3-oxopropanamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzylidene hydrazine moiety, which is known for its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-N-(2-methylpropyl)-3-oxopropanamide typically involves the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with hydrazine derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic or basic catalysts, such as acetic acid or sodium acetate
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
化学反応の分析
Types of Reactions
3-{(2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-N-(2-methylpropyl)-3-oxopropanamide undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction to hydrazine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium
Reduction: Sodium borohydride, lithium aluminum hydride; solvent like ethanol or tetrahydrofuran
Substitution: Alkyl halides, acyl chlorides; solvent like dichloromethane or toluene
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives
Reduction: Formation of hydrazine derivatives
Substitution: Formation of substituted benzylidene hydrazine derivatives
科学的研究の応用
3-{(2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-N-(2-methylpropyl)-3-oxopropanamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-{(2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-N-(2-methylpropyl)-3-oxopropanamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-(benzyloxy)-3-methoxybenzaldehyde: A precursor in the synthesis of the target compound.
Hydrazine derivatives: Structurally related compounds with similar reactivity.
Benzylidene hydrazine derivatives: Compounds with similar functional groups and potential biological activity.
Uniqueness
3-{(2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-N-(2-methylpropyl)-3-oxopropanamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
特性
分子式 |
C22H27N3O4 |
|---|---|
分子量 |
397.5 g/mol |
IUPAC名 |
N'-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-N-(2-methylpropyl)propanediamide |
InChI |
InChI=1S/C22H27N3O4/c1-16(2)13-23-21(26)12-22(27)25-24-14-18-9-10-19(20(11-18)28-3)29-15-17-7-5-4-6-8-17/h4-11,14,16H,12-13,15H2,1-3H3,(H,23,26)(H,25,27)/b24-14+ |
InChIキー |
ZTOZGXDNMQKWJQ-ZVHZXABRSA-N |
異性体SMILES |
CC(C)CNC(=O)CC(=O)N/N=C/C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC |
正規SMILES |
CC(C)CNC(=O)CC(=O)NN=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B11550352.png)
![(4E)-4-{[(2-methoxy-4-nitrophenyl)amino]methylidene}-5-methyl-2-(2-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11550357.png)
![N'-[(1E)-1-[4-(Propan-2-YL)phenyl]ethylidene]-2-[4-(2,4,4-trimethylpentan-2-YL)phenoxy]acetohydrazide](/img/structure/B11550359.png)
![N-(2-{[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methoxybenzamide](/img/structure/B11550364.png)
![2-[(E)-[(3-Chloro-4-methoxyphenyl)imino]methyl]-4-nitrophenol](/img/structure/B11550366.png)

![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide](/img/structure/B11550373.png)
![2,4-dibromo-6-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B11550380.png)
![(3E)-3-{[2-(4-Bromo-3-methylphenoxy)acetamido]imino}-N-phenylbutanamide](/img/structure/B11550391.png)
![2-Methoxy-4-[(E)-({[(3,4,5-trimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl 2-chlorobenzoate](/img/structure/B11550398.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-4-[(4-methylphenoxy)methyl]benzohydrazide](/img/structure/B11550414.png)
![2,4-dibromo-6-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11550421.png)
acetyl}hydrazinylidene)-N-(3-methylphenyl)butanamide](/img/structure/B11550428.png)
![4-[(E)-(2-{[(2-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate (non-preferred name)](/img/structure/B11550438.png)
